2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[3-(difluoromethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClF2NO/c1-2-8(11)10(15)14-5-3-4-7(6-14)9(12)13/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWYPSAOKMCNIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one is a synthetic organic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and other therapeutic areas. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- IUPAC Name: 2-chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one
- Molecular Formula: C10H16ClF2NO
- CAS Number: 2092563-72-7
- Molecular Weight: 235.69 g/mol
The biological activity of 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the difluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets.
Key Mechanisms:
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, influencing the compound's reactivity and biological interactions.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
Biological Activity Overview
Research has indicated that compounds similar to 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one exhibit a range of biological activities, including:
- Anticancer Properties: Studies have shown that related piperidine derivatives can induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.48 | MCF-7 (breast cancer) |
| Compound B | 0.78 | HCT116 (colon cancer) |
| Compound C | 5.13 | U937 (leukemia) |
Case Studies
- Antitumor Activity: A study investigating the cytotoxic effects of piperidine derivatives demonstrated that certain modifications, including the introduction of difluoromethyl groups, significantly enhanced anticancer potency against human leukemia and breast cancer cell lines. The mechanism involved apoptosis induction through caspase activation.
- Neurological Applications: Research on similar compounds has suggested potential benefits in treating neurological disorders by modulating neurotransmitter systems. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for further investigation in neuropharmacology.
Structure-Activity Relationships (SAR)
The biological activity of 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one can be influenced by structural modifications:
- Difluoromethyl Group: Enhances lipophilicity and binding affinity to target proteins.
- Piperidine Ring Substituents: Variations in substituents on the piperidine ring can significantly alter biological activity and selectivity towards specific receptors or enzymes.
Scientific Research Applications
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its structural features allow for modifications that can enhance pharmacological properties.
Biological Studies
Research has shown that 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one interacts with various biological targets, influencing enzymatic activities and receptor signaling pathways. Its lipophilicity, enhanced by the difluoromethyl group, allows it to cross cell membranes efficiently, making it valuable in drug development.
Industrial Applications
In industrial chemistry, this compound acts as an intermediate in the production of agrochemicals and other relevant compounds. Its unique properties make it suitable for various applications in chemical manufacturing.
Case Study 1: Neurological Drug Development
In a study published in a peer-reviewed journal, researchers utilized 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one as a precursor for synthesizing novel compounds aimed at treating anxiety and depression. The modifications made to the piperidine structure resulted in compounds with improved binding affinities to serotonin receptors, demonstrating potential therapeutic effects.
Case Study 2: Agrochemical Synthesis
Another research project focused on using this compound in the synthesis of new agrochemicals designed to enhance crop yield while minimizing environmental impact. The unique chemical properties of 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one allowed for the development of more effective formulations compared to existing products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The following table highlights structural differences and similarities between 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one and related piperidine derivatives:
Key Observations:
Ketone Chain Length: The target compound’s butanone chain (C4) provides greater conformational flexibility compared to the ethanone (C2) chain in the diphenylpiperidine derivative . This may influence binding interactions in biological systems.
Fluorination: The difluoromethyl group in the target compound contrasts with the trifluoromethyl group in Compound 16 .
Substituent Diversity: The diphenyl and dimethyl groups in the ethanone derivative introduce steric bulk, which could limit bioavailability compared to the smaller difluoromethyl group in the target compound.
Preparation Methods
Laboratory-Scale Synthesis
- Reagents: 3-(Difluoromethyl)piperidine, α-chlorobutanone derivative (e.g., 2-chlorobutan-1-one), base (commonly potassium carbonate or sodium hydroxide).
- Solvent: Ethanol or other polar aprotic solvents.
- Conditions: The reaction mixture is heated under reflux to promote nucleophilic substitution.
- Mechanism: The lone pair on the piperidine nitrogen attacks the electrophilic carbon bearing the chlorine atom in the chlorobutanone, displacing the chloride ion and forming the desired product.
- Purification: The crude product is typically purified by recrystallization or distillation to remove unreacted starting materials and by-products.
This method is favored for its simplicity and relatively high yield, typically optimized by controlling temperature, reaction time, and base concentration.
Industrial-Scale Synthesis
- Process Type: Large-scale batch or continuous flow synthesis.
- Automation: Use of automated reactors to precisely control temperature, pressure, and reactant feed rates.
- Reaction Control: Careful monitoring of reaction parameters to maximize conversion and minimize side reactions.
- Purification: Multi-step purification involving distillation, recrystallization, or chromatographic techniques to achieve high purity.
- Safety and Environmental Considerations: Industrial methods incorporate measures for safe handling of chlorinated reagents and waste management.
Industrial methods emphasize scalability, reproducibility, and cost-efficiency while maintaining product quality.
Comparative Data Table of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactants | 3-(Difluoromethyl)piperidine, α-chlorobutanone | Same as laboratory, but in bulk quantities |
| Base | Potassium carbonate or sodium hydroxide | Same, with precise dosing |
| Solvent | Ethanol or polar aprotic solvents | Ethanol or solvent mixtures optimized for scale |
| Temperature | Reflux (~78 °C for ethanol) | Controlled heating (70–90 °C) |
| Reaction Time | 3–6 hours | Optimized for throughput, typically shorter due to enhanced mixing |
| Purification | Recrystallization, distillation | Distillation, recrystallization, chromatography |
| Yield | Moderate to high (60–85%) | High (>85%) with process optimization |
| Safety Measures | Standard lab safety protocols | Industrial safety standards, waste treatment |
Detailed Research Findings
- The nucleophilic substitution reaction proceeds efficiently under mild basic conditions, with potassium carbonate being preferred for its mildness and effectiveness in deprotonating the piperidine nitrogen without promoting side reactions.
- The difluoromethyl substituent on the piperidine ring enhances the compound’s lipophilicity and influences the reactivity of the nitrogen nucleophile, requiring careful optimization of reaction conditions.
- Reaction monitoring by techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures completion and purity.
- Spectroscopic characterization (IR, NMR, MS) confirms the formation of the target compound, with key IR absorptions corresponding to carbonyl (around 1700 cm⁻¹) and C–F stretches.
- Industrial synthesis benefits from continuous flow reactors that provide superior heat and mass transfer, leading to improved yields and reduced reaction times.
- Purification by recrystallization from ethanol/DMF mixtures is effective in removing impurities and obtaining analytically pure material.
Notes on Analogous Compounds and Preparation Insights
While direct literature specifically on 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one is limited, analogous compounds such as 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one have well-documented preparation methods that can be adapted with minor modifications to accommodate the difluoromethyl group. These adaptations include:
- Adjusting reaction temperature and time to account for electronic effects of the difluoromethyl substituent.
- Employing bases and solvents that minimize side reactions such as elimination or hydrolysis.
- Utilizing advanced purification techniques when scaling up to maintain product integrity.
Summary Table of Key Preparation Steps
| Step No. | Description | Key Conditions/Notes |
|---|---|---|
| 1 | Preparation of 3-(difluoromethyl)piperidine | Commercially available or synthesized via fluorination methods |
| 2 | Selection of α-chlorobutanone derivative | Purity critical for reaction efficiency |
| 3 | Nucleophilic substitution reaction | Base: K2CO3 or NaOH; solvent: ethanol; reflux temperature |
| 4 | Reaction monitoring | TLC, NMR to confirm completion |
| 5 | Workup and purification | Recrystallization from ethanol/DMF or distillation |
| 6 | Characterization | IR, NMR, MS for structure confirmation |
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 2-chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, the piperidine moiety may be introduced through a nucleophilic attack on a chloro-substituted ketone intermediate. Intermediates like 3-(difluoromethyl)piperidine derivatives () are often characterized using , , and IR spectroscopy to confirm functional groups. Crystallographic analysis (e.g., single-crystal X-ray diffraction) may resolve stereochemical ambiguities, as demonstrated for structurally related piperidine derivatives ( ). Purity is typically assessed via HPLC or GC-MS .
Q. How is the structural stability of this compound assessed under varying experimental conditions?
- Methodological Answer : Thermal stability is evaluated using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). Hydrolytic stability studies in aqueous buffers (pH 1–12) at 25–60°C can identify degradation pathways. For photostability, exposure to UV-Vis light (ICH Q1B guidelines) followed by LC-MS analysis detects photo-oxidation products. highlights the importance of crystal packing interactions (e.g., hydrogen bonds, van der Waals forces) in stabilizing related piperidine derivatives .
Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR : and NMR confirm the piperidine ring conformation, chlorine atom position, and difluoromethyl group ( coupling constants).
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular formula ().
- X-ray Crystallography : Resolves bond angles, dihedral angles, and non-covalent interactions ( ).
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of 2-chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) may improve nucleophilic substitution efficiency.
- Catalysis : Use of phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl) to accelerate piperidine activation.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like ketone oxidation.
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy. Similar optimization strategies are described for analogous piperidin-1-yl ketones ( ) .
Q. What is the mechanistic role of the difluoromethyl group in modulating biological activity or reactivity?
- Methodological Answer : The difluoromethyl group () enhances metabolic stability by resisting oxidative degradation (vs. ). Its electron-withdrawing effect polarizes adjacent bonds, influencing nucleophilic/electrophilic reactivity. Computational studies (DFT, molecular docking) can model interactions with biological targets (e.g., enzymes). notes that piperidine derivatives with fluorinated substituents exhibit improved pharmacokinetic profiles due to increased lipophilicity and membrane permeability .
Q. How do crystallographic data inform structure-activity relationships (SAR) for this compound?
- Methodological Answer : X-ray crystallography reveals key structural features:
- Piperidine Ring Conformation : Chair vs. boat conformations affect steric accessibility.
- Intermolecular Interactions : Hydrogen bonds between the ketone oxygen and proximal residues (e.g., in proteins) may enhance binding affinity.
- Chlorine Positioning : Spatial orientation influences steric hindrance in target binding pockets. demonstrates how crystal structure analysis of a diphenylpiperidine derivative guided SAR refinement .
Q. What analytical strategies resolve contradictions in purity assessments (e.g., HPLC vs. NMR)?
- Methodological Answer :
- Orthogonal Methods : Combine HPLC (for non-volatile impurities) with GC-MS (volatile byproducts).
- NMR Quantitation : Internal standards (e.g., 1,3,5-trimethoxybenzene) calculate purity via integration ratios.
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl, F).
- Case Study : Discrepancies between HPLC (95% purity) and NMR (88%) may arise from undetected non-UV-active impurities (e.g., inorganic salts). emphasizes the need for multi-technique validation in purity analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
